molecular formula C16H16N3NaO7S2 B565502 Cefoxitin-d3 Sodium Salt CAS No. 1316289-46-9

Cefoxitin-d3 Sodium Salt

Cat. No.: B565502
CAS No.: 1316289-46-9
M. Wt: 452.446
InChI Key: GNWUOVJNSFPWDD-JIGPONIWSA-M
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Description

Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . It is often grouped with the second-generation cephalosporins . The generic version of cefoxitin is known as cefoxitin sodium .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N3NaO7S2 . It has a molecular weight of 450.4 . It is structurally different from the cephalosporins by the presence of a 7-αmethoxy group on the 7-β-aminocephalosporanic acid nucleus of the molecule .


Chemical Reactions Analysis

Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25°C . Thermal decomposition rates for amorphous and crystalline cefoxitin sodium samples were determined .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder that is soluble in water, methanol, and ethanol. Its melting point is 198-200°C (dec.). It is stable under normal conditions of use and storage.

Mechanism of Action

The bactericidal action of cefoxitin results from inhibition of cell wall synthesis . It is active against a broad range of gram-negative bacteria including anaerobes . The methoxy group in the 7a position provides cefoxitin with a high degree of stability in the presence of beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria .

Safety and Hazards

Cefoxitin Sodium may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure . It should be kept away from sources of ignition .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefoxitin-d3 Sodium Salt can be achieved by modifying the synthesis pathway of Cefoxitin Sodium Salt, which involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-methylthiotetrazole (NMTT) to form cefoxitin, followed by the addition of sodium hydroxide to form the sodium salt. The modification involves the use of deuterated versions of 7-ACA and NMTT to obtain Cefoxitin-d3 Sodium Salt.", "Starting Materials": [ "Deuterated 7-aminocephalosporanic acid (7-ACA-d3)", "Deuterated N-methylthiotetrazole (NMTT-d3)", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-ACA-d3 and NMTT-d3 in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 2: Add a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to the solution to promote the condensation reaction between 7-ACA-d3 and NMTT-d3.", "Step 3: Allow the reaction to proceed for a suitable period of time, typically 2-4 hours, at room temperature or slightly elevated temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to form the sodium salt of Cefoxitin-d3.", "Step 5: Isolate the product by filtration or precipitation, and wash with water to remove any impurities." ] }

CAS No.

1316289-46-9

Molecular Formula

C16H16N3NaO7S2

Molecular Weight

452.446

IUPAC Name

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;

InChI Key

GNWUOVJNSFPWDD-JIGPONIWSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]

Synonyms

(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Betacef-d3;  Cefaxilin-d3 Sodium;  Cenomycin-d3;  Farmoxin-d3;  MK 306-d3;  Mefoxin-d3;  Mefoxithin-d

Origin of Product

United States

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